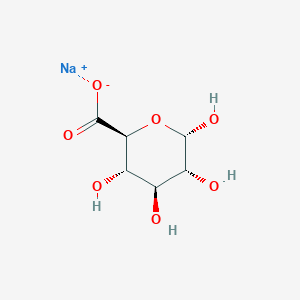
4-(Difluoromethoxy)-2-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a difluoromethoxy group (-OCF2H) and a hydroxyl group (-OH)
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-(Difluoromethoxy)-2-hydroxybenzaldehyde involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane. This process includes several steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions typically involve the use of sodium hydroxide as an alkali in the final step, which has been found to be more economical for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow processes and recycling of reagents are common strategies to achieve these goals .
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: 4-(Difluoromethoxy)-2-hydroxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
科学研究应用
4-(Difluoromethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(Difluoromethoxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells, which is relevant in the context of pulmonary fibrosis . This involves the inhibition of Smad2/3 phosphorylation and subsequent downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Another compound with a difluoromethoxy group, used in different chemical reactions.
4-Difluoromethoxy-3-hydroxybenzaldehyde: A closely related compound with similar structural features.
Uniqueness
4-(Difluoromethoxy)-2-hydroxybenzaldehyde is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for specific applications in pharmaceuticals and agrochemicals.
属性
分子式 |
C8H6F2O3 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-4,8,12H |
InChI 键 |
ODDJXVFUVBEFIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)


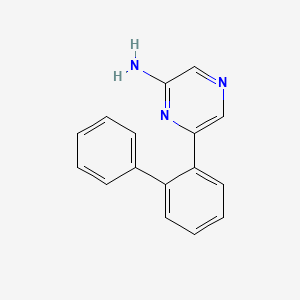
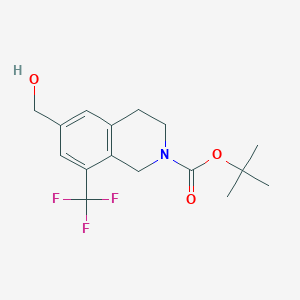
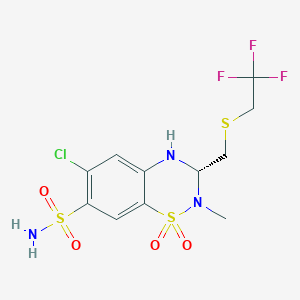
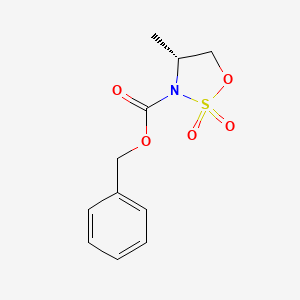
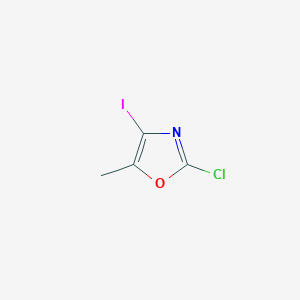

![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

